

# Application Note: Istaroxime Hydrochloride In Vitro Assay for SERCA2a Activity

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## Compound of Interest

Compound Name: Istaroxime hydrochloride

Cat. No.: B608141

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] It possesses a unique dual mechanism of action, involving the inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase (NKA) and the stimulation of the sarcoplasmic reticulum Ca<sup>2+</sup>-ATPase isoform 2a (SERCA2a).[3][4][5] The activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR) during diastole, improving cardiac relaxation (lusitropy), while the inhibition of NKA leads to increased intracellular calcium, boosting contractility (inotropy).[1][4]

The stimulatory effect of istaroxime on SERCA2a is of particular interest as it addresses a key component of cardiac dysfunction in heart failure, where SERCA2a activity is often impaired.[3] Istaroxime stimulates SERCA2a by relieving the inhibitory effect of its endogenous regulator, phospholamban (PLB).[6][7] It facilitates the dissociation of the SERCA2a/PLB complex, thereby increasing the enzyme's activity in a cAMP/PKA-independent manner.[1][3] This application note provides a detailed protocol for an in vitro assay to measure the activity of SERCA2a in the presence of **istaroxime hydrochloride**, based on the measurement of ATP hydrolysis.

## Signaling Pathway of Istaroxime on SERCA2a

Istaroxime's primary mechanism for SERCA2a stimulation involves its interaction with the SERCA2a-phospholamban (PLB) complex. In its dephosphorylated state, PLB binds to

SERCA2a and inhibits its function. Istaroxime administration leads to the dissociation of this complex, thereby removing the inhibitory constraint of PLB and increasing SERCA2a's calcium pumping activity.[6][8]

Caption: Istaroxime relieves phospholamban (PLB) inhibition of SERCA2a.

## Quantitative Data Summary

The following table summarizes the effect of various concentrations of istaroxime on the maximal velocity (Vmax) of SERCA2a activity in cardiac sarcoplasmic reticulum (SR) vesicles from healthy and failing dog hearts. Data is presented as mean  $\pm$  SEM.

Preparation	Istaroxime Conc. (nM)	SERCA2a Vmax (nmol ATP/mg/min)	% Change from Control
Healthy Heart SR	0 (Control)	485 $\pm$ 25	-
0.1	548 $\pm$ 35	+13%	
1	572 $\pm$ 38	+18%	
10	601 $\pm$ 40	+24%	
100	621 $\pm$ 41	+28%	
Failing Heart SR	0 (Control)	310 $\pm$ 20	-
0.1	391 $\pm$ 28	+26%	
1	415 $\pm$ 30	+34%	
10	409 $\pm$ 29	+32%	
100	400 $\pm$ 27	+29%	

Data adapted from Ferrandi et al., 2013.[3]

## Experimental Protocol: SERCA2a ATPase Activity Assay

This protocol details an in vitro method to determine SERCA2a activity by measuring the hydrolysis of  $^{32}\text{P}$ -labeled ATP in cardiac microsomes.[3][9] SERCA2a-specific activity is defined as the fraction of total ATPase activity that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[3][10]

## Materials and Reagents

- Cardiac tissue (e.g., left ventricle from guinea pig, rat, or dog)
- Homogenization Buffer: 10 mM  $\text{NaHCO}_3$ , 1 mM PMSF, 10  $\mu\text{g/ml}$  aprotinin, 10  $\mu\text{g/ml}$  leupeptin (pH 7.0)
- Assay Buffer: 50 mM MOPS or TES/TRIS (pH 6.9-7.0), 100 mM KCl, 7 mM  $\text{MgCl}_2$ , 1 mM EGTA
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- ATP (non-radioactive)
- $\text{CaCl}_2$  solution (for creating a range of free  $\text{Ca}^{2+}$  concentrations)
- **Istaroxime hydrochloride** stock solution
- Cyclopiazonic acid (CPA) stock solution (10 mM in DMSO)
- Stop Solution: Dodecylbenzenesulfonic acid, sodium salt
- Activated charcoal solution
- Scintillation fluid
- Protein quantification assay kit (e.g., Bradford or BCA)

## Procedure

### 1. Preparation of Cardiac SR Microsomes[10]

- Excise cardiac left ventricular tissue and place it in ice-cold homogenization buffer.

- Homogenize the tissue using a Polytron or similar homogenizer.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.
- Collect the supernatant and centrifuge at 48,000 - 100,000 x g for 30-60 minutes at 4°C to pellet the microsomes (which are enriched in SR vesicles).
- Resuspend the microsomal pellet in a suitable buffer (e.g., sucrose-histidine buffer) and determine the protein concentration.
- Store aliquots at -80°C until use.

## 2. ATPase Activity Assay<sup>[3]</sup>

- Thaw the cardiac microsomes on ice.
- Prepare reaction tubes for different free  $\text{Ca}^{2+}$  concentrations (typically ranging from 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ ) and different istaroxime concentrations (e.g., 0.0001 nM to 100 nM).
- For each condition, prepare a parallel tube containing 10  $\mu\text{M}$  CPA to determine the non-SERCA2a ATPase activity.
- Pre-incubate the microsomes (5-10  $\mu\text{g}$  protein) with the desired concentration of istaroxime (or vehicle control) in the assay buffer for 5 minutes at 4°C.
- Initiate the reaction by adding a mixture of ATP and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  (final ATP concentration ~3-5 mM) to the tubes.
- Incubate the reaction mixture at 37°C for 20 minutes.
- Terminate the reaction by adding the Stop Solution.
- Add the activated charcoal solution to adsorb the unhydrolyzed  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- Centrifuge the tubes to pellet the charcoal.

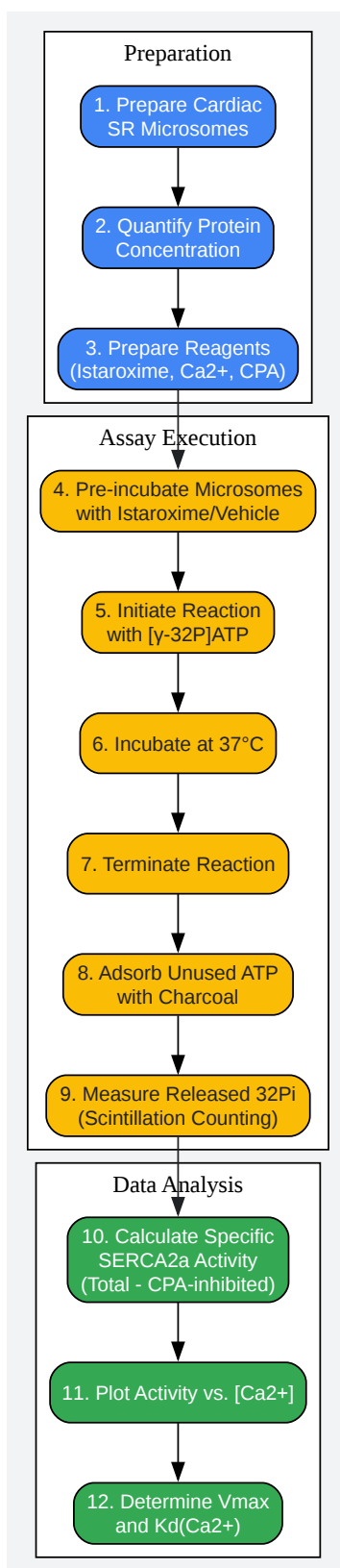
- Take an aliquot of the supernatant, which contains the released  $^{32}\text{P}$ -inorganic phosphate (Pi).
- Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.

### 3. Data Analysis

- Calculate the amount of Pi released (nmol) based on the specific activity of the  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- For each condition, subtract the Pi released in the presence of CPA from the total Pi released to obtain the specific SERCA2a ATPase activity.[\[10\]](#)
- Normalize the activity to the amount of protein used and the reaction time (e.g., nmol Pi/mg protein/min).
- Plot the SERCA2a activity against the free  $\text{Ca}^{2+}$  concentration for each istaroxime concentration.
- Fit the data to a sigmoidal dose-response curve to determine the kinetic parameters:  $V_{\text{max}}$  (maximal velocity) and  $K_d(\text{Ca}^{2+})$  (calcium affinity).[\[3\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro SERCA2a activity assay.



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Caption: Workflow for SERCA2a ATPase activity measurement.

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